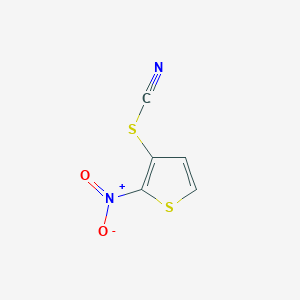

2-Nitro-3-thiocyanatothiophene

Description

Contextual Significance of Thiophene (B33073) Derivatives in Advanced Organic Synthesis

Thiophene derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net Their structural similarity to benzene (B151609), coupled with the electronic influence of the sulfur heteroatom, leads to a distinct reactivity that has been exploited in the synthesis of a multitude of complex molecules. nih.gov Thiophenes are key components in many pharmaceuticals, including anti-inflammatory drugs like tiaprofenic acid and suprofen, and the antipsychotic olanzapine. nih.gov Furthermore, their electronic properties have made them central to the development of organic materials such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. researchgate.net The ability to functionalize the thiophene ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making thiophene derivatives highly versatile synthons. mdpi.com

The Unique Reactivity Profile of Nitro and Thiocyanate (B1210189) Functionalities on a Thiophene Core

The combination of a nitro (NO₂) group and a thiocyanate (SCN) group on a thiophene ring at the 2- and 3-positions, respectively, creates a molecule with a fascinating and predictable reactivity profile. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the thiophene ring. This has two major consequences: it activates the ring towards nucleophilic aromatic substitution and deactivates it towards electrophilic substitution. The position of the nitro group at C2 makes the adjacent C3 and the C5 positions particularly susceptible to nucleophilic attack.

The thiocyanate group is a versatile functional group that can react in several ways. mdpi.com It can act as a precursor to other sulfur-containing functionalities through reduction, oxidation, or displacement reactions. For instance, the thiocyanate group can be hydrolyzed to a thiol, which can then undergo a variety of transformations. The carbon atom of the thiocyanate group is electrophilic and can be attacked by nucleophiles.

In 2-Nitro-3-thiocyanatothiophene, the powerful electron-withdrawing nature of the nitro group at the 2-position enhances the electrophilicity of the thiocyanate group at the 3-position, making it more susceptible to nucleophilic attack. Furthermore, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions with the adjacent thiocyanate group, leading to the formation of fused heterocyclic systems such as thieno[2,3-d]thiazoles. This intramolecular reactivity is a key feature of the chemistry of this compound.

A closely related compound, methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate, demonstrates this reactivity. The reduction of its nitro group leads to a spontaneous cyclization to form a methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate. arkat-usa.orgresearchgate.net This highlights the potential of this compound to serve as a precursor to complex heterocyclic systems.

Historical Development and Preliminary Investigations of Substituted Nitrothiocyanatothiophenes

While specific historical reports on the initial synthesis and investigation of this compound are scarce in the readily available literature, the development of related compounds can be traced through the broader history of thiophene chemistry. The exploration of nitrothiophenes dates back to the late 19th and early 20th centuries, with much of the early work focusing on their synthesis via nitration of thiophene and their basic reactivity.

The synthesis of functionalized thiocyanatothiophenes has been an area of interest for their utility as synthetic intermediates. A key method for the introduction of the thiocyanate group is through the reaction of a halo-thiophene with a thiocyanate salt. This approach was utilized in the synthesis of methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate, which was prepared from the corresponding bromo-nitrothiophene derivative. arkat-usa.orgresearchgate.net

Table 1: Synthesis and Spectroscopic Data of a Representative Nitro-thiocyanatothiophene Derivative arkat-usa.org

| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate | Methyl 4-bromo-5-nitrothiophene-3-carboxylate | NaSCN | 95 | 99-100 | 3.99 (s, 3H, OCH₃), 8.32 (s, 1H, H-2) | 53.0 (q, OCH₃), 107.6 (s, SCN), 122.9 (s, C-4), 133.0 (s, C-3), 136.5 (d, C-2), 150.6 (s, C-5), 160.3 (s, CO₂) |

This data for a closely related analogue provides valuable insight into the expected properties of this compound. The high yield in the nucleophilic substitution of the bromide with thiocyanate suggests that this is an efficient method for the synthesis of such compounds. The NMR data confirms the positions of the substituents and their electronic influence on the thiophene ring.

Research Gaps and Future Perspectives in this compound Chemistry

The chemistry of this compound itself remains a relatively underexplored area. While the reactivity of its individual functional groups on aromatic systems is well-documented, the specific interplay and synthetic potential of this particular arrangement on the thiophene core warrant further investigation.

Key research gaps include:

Detailed Synthetic Studies: While a synthetic route can be inferred, a thorough investigation into the optimal conditions for the synthesis of this compound and its derivatives is needed.

Exploration of Reactivity: A comprehensive study of the reactivity of this compound with a variety of nucleophiles and electrophiles would unveil its full potential as a synthetic building block.

Application in Medicinal Chemistry: Given the prevalence of thiophene derivatives in pharmaceuticals, the synthesis and biological evaluation of novel compounds derived from this compound could be a fruitful area of research. nih.gov

Materials Science Applications: The unique electronic properties imparted by the nitro and thiocyanate groups could be harnessed in the design of novel organic materials with interesting optical or electronic properties. researchgate.net

Future perspectives in this field are likely to focus on:

Development of Novel Heterocyclic Scaffolds: Utilizing the dual reactivity of the nitro and thiocyanate groups to construct complex, fused heterocyclic systems with potential biological activity. arkat-usa.orgresearchgate.net

Green Chemistry Approaches: Developing more environmentally benign synthetic methods for the preparation of this compound and its derivatives.

Computational Studies: Employing theoretical calculations to better understand the reactivity and electronic properties of this molecule, which can guide future synthetic efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrothiophen-3-yl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2S2/c6-3-11-4-1-2-10-5(4)7(8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIHFJSDHNRWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1SC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitro 3 Thiocyanatothiophene

Direct Functionalization Approaches to the Thiophene (B33073) Ring System

Direct functionalization strategies involve the sequential introduction of the nitro and thiocyanate (B1210189) groups onto the thiophene ring. The order and methodology of these introductions are critical to achieving the desired 2,3-disubstitution pattern.

Electrophilic Aromatic Nitration Strategies for Thiophenes

The nitration of thiophene is a well-established electrophilic aromatic substitution reaction. Due to the high reactivity of the thiophene ring, which is greater than that of benzene (B151609), milder nitrating agents are typically employed to avoid oxidation and polysubstitution. A common and effective method involves the use of nitric acid in acetic anhydride (B1165640). This reagent combination generates the nitronium ion (NO₂⁺) in situ under controlled conditions.

The nitration of unsubstituted thiophene predominantly yields 2-nitrothiophene (B1581588), with smaller amounts of 3-nitrothiophene (B186523) being formed as a byproduct. The regioselectivity is governed by the higher stability of the cationic intermediate formed upon electrophilic attack at the C2 position compared to the C3 position. Under optimized conditions, using reagents like Fe³⁺-exchanged montmorillonite (B579905) clay catalysts, high selectivity for 2-nitrothiophene can be achieved. minia.edu.eggoogle.com

| Nitrating Agent | Typical Conditions | Major Product | Minor Product | Reference |

| HNO₃ / Acetic Anhydride | Low temperature | 2-Nitrothiophene | 3-Nitrothiophene | google.com |

| HNO₃ / Fe³⁺-montmorillonite | Dichloroethane, 80°C | 2-Nitrothiophene | - | minia.edu.eg |

Regioselective Thiocyanation Techniques for Nitrated Thiophenes

The introduction of a thiocyanate group onto a nitrated thiophene ring presents a regiochemical challenge. The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. vedantu.comyoutube.comquora.com In the case of 2-nitrothiophene, the C4 and C5 positions are analogous to the meta positions. Therefore, direct electrophilic thiocyanation of 2-nitrothiophene would be expected to yield 2-nitro-4-thiocyanatothiophene or 2-nitro-5-thiocyanatothiophene, rather than the desired 2-nitro-3-thiocyanatothiophene.

While numerous methods exist for the thiocyanation of activated aromatic and heteroaromatic compounds using reagents like ammonium (B1175870) thiocyanate with an oxidizing agent, the thiocyanation of strongly deactivated rings such as 2-nitrothiophene is less common and expected to be challenging. jchemlett.comnih.gov

Sequential Nitration and Thiocyanation Protocols

A sequential one-pot or multi-step protocol commencing with thiophene would first involve nitration to form 2-nitrothiophene. Subsequent functionalization to introduce the thiocyanate group at the C3 position is not straightforward via electrophilic substitution due to the directing effect of the nitro group.

An alternative sequence would involve the initial thiocyanation of thiophene followed by nitration. The thiocyanato group is also generally considered to be a deactivating group and a meta-director in electrophilic aromatic substitution on benzene rings. However, its directing effect on a thiophene ring is not as well-documented. Assuming meta-directing character, the nitration of 3-thiocyanatothiophene could potentially lead to the formation of this compound among other isomers. The success of this approach would be highly dependent on the relative directing strengths of the thiophene sulfur atom (ortho-directing) and the thiocyanato group.

Convergent Synthesis from Precursor Molecules

Convergent synthetic strategies offer an alternative to direct functionalization, potentially providing better control over the regiochemistry of the final product.

Construction of the Thiophene Core with Pre-existing Nitro and Thiocyanate Groups

A notable convergent synthesis involves the construction of the 2-nitrothiophene ring from acyclic precursors already containing the necessary functionalities. One such method utilizes β-thiocyanatopropenals, which can be prepared from the corresponding 3-chloropropenals and potassium thiocyanate. These intermediates undergo a tandem Henry reaction and nucleophilic substitution with nitromethane, promoted by a base such as tetra-n-butylammonium fluoride (B91410) or diisopropylethylamine, to afford 2-nitrothiophenes. researchgate.net By selecting appropriately substituted β-thiocyanatopropenals, this method could potentially be adapted to produce this compound.

Derivatization of Halogenated Thiophenes via Nucleophilic Substitution of Thiocyanate

A highly plausible and likely effective route to this compound involves the nucleophilic aromatic substitution (SNAAr) on a suitably halogenated 2-nitrothiophene precursor. The presence of the strongly electron-withdrawing nitro group at the C2 position activates the adjacent C3 position towards nucleophilic attack.

The starting material for this approach, 3-bromo-2-nitrothiophene (B186782), is commercially available. nih.gov The reaction of 3-bromo-2-nitrothiophene with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would be expected to proceed via an addition-elimination mechanism to displace the bromide and form the desired this compound. This method offers a direct and regiochemically controlled pathway to the target compound.

| Reactant | Reagent | Proposed Product | Reaction Type |

| 3-Bromo-2-nitrothiophene | Potassium Thiocyanate | This compound | Nucleophilic Aromatic Substitution |

Introduction of Nitro Group into Thiocyanatothiophene Scaffolds

The synthesis of this compound can be achieved by the direct nitration of a 3-thiocyanatothiophene precursor. This transformation is an electrophilic aromatic substitution, where the position of the incoming nitro group is directed by the existing thiocyanate substituent. The thiocyanate group is moderately deactivating and directs incoming electrophiles primarily to the ortho and para positions. In the case of 3-thiocyanatothiophene, the C2 and C5 positions are activated for substitution.

The nitration of aromatic thiocyanates requires carefully controlled conditions to achieve the desired regioselectivity and avoid side reactions. documentsdelivered.com Common nitrating agents and the conditions employed are detailed below. Studies on the nitration of analogous structures, such as 3-acetylbenzo[b]thiophene, show that the choice of nitrating agent and reaction conditions can significantly influence the substitution pattern. rsc.org For instance, nitration with a mixture of fuming nitric acid, acetic acid, and acetic anhydride can lead to substitution at various positions. rsc.org In the absence of a fused benzene ring, the nitration of 3-thiocyanatothiophene is expected to favor the more activated C2 position over the C4 and C5 positions, leading to the formation of this compound.

Typical Nitrating Systems for Aromatic Compounds:

| Nitrating Agent | Typical Conditions | Comments |

| Nitric Acid / Sulfuric Acid | A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent. The reaction is typically run at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration. | This is a classic and powerful method for nitrating deactivated aromatic rings. |

| Potassium Nitrate (B79036) / Sulfuric Acid | Solid potassium nitrate is added to the substrate dissolved in concentrated sulfuric acid at low temperatures. | This method offers a milder alternative to the mixed acid system and can sometimes provide better control and selectivity. rsc.org |

| Fuming Nitric Acid / Acetic Anhydride | A solution of the substrate in a solvent like acetic anhydride is treated with fuming nitric acid at reduced temperatures. | This system generates acetyl nitrate in situ, which can be a selective nitrating agent. |

The reaction proceeds via the generation of the nitronium ion (NO₂⁺) as the active electrophile, which then attacks the electron-rich thiophene ring. The stability of the intermediate sigma complex determines the final regiochemical outcome, with the C2-substituted product being favored due to resonance stabilization.

Advanced Synthetic Techniques and Sustainable Chemistry

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For a molecule like this compound, this involves exploring solvent-free reactions, catalytic processes, and continuous flow systems to improve safety, reduce waste, and enhance reaction control.

Mechanochemical and Solvent-Free Syntheses

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a compelling green alternative to traditional solvent-based synthesis. researchgate.net This approach can lead to shorter reaction times, higher yields, and reduced waste by eliminating the need for bulk solvents.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalytic methods are crucial for achieving high efficiency and selectivity in the synthesis of complex organic molecules. For polysubstituted thiophenes, palladium-catalyzed cross-coupling and C-H functionalization reactions represent the state-of-the-art. nih.gov The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, is a powerful tool for the direct vicinal difunctionalization of arenes, including thiophenes. nih.gov

This strategy allows for the introduction of two different functional groups at adjacent positions on the thiophene ring in a single, highly regioselective operation. Such a method could hypothetically be adapted to install the thiocyanate and nitro groups (or their precursors) onto the thiophene scaffold, offering a more atom-economical and efficient route compared to sequential electrophilic substitutions. The development of catalytic systems for asymmetric functionalization and dearomatization of thiophenes further highlights the advanced control that can be exerted over thiophene chemistry. rsc.orgrsc.org

Advantages of Catalytic Approaches:

High Selectivity: Catalysts can precisely control the position of functionalization, avoiding the formation of isomeric byproducts. nih.gov

Mild Reaction Conditions: Catalytic reactions often proceed under milder temperatures and pressures than classical methods.

Functional Group Tolerance: Modern catalysts are often compatible with a wide range of functional groups, reducing the need for protecting group strategies. nih.gov

Flow Chemistry Approaches in Thiocyanatothiophene Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and process control. tcichemicals.com Many reactions, particularly those that are highly exothermic or involve hazardous reagents, benefit from the superior heat and mass transfer characteristics of flow reactors. researchgate.net

The synthesis of this compound involves two potentially hazardous steps: nitration and thiocyanation.

Nitration: Nitration reactions are notoriously exothermic and can lead to thermal runaway in batch reactors. Performing this step in a flow system allows for precise temperature control, minimizing the risk of accidents and improving product consistency.

Thiocyanation: The synthesis and use of thiocyanating agents can involve toxic materials. A continuous flow process minimizes operator exposure and contains hazardous intermediates within a closed system.

Furthermore, flow chemistry enables the rapid optimization of reaction parameters (temperature, residence time, stoichiometry) and can be readily scaled for production. mdpi.com The generation and immediate use of reactive intermediates, such as isothiocyanates from chloroximes, has been successfully demonstrated in flow systems, highlighting the potential for similar applications in thiocyanate synthesis. nih.gov

Chemical Reactivity and Transformation Studies of 2 Nitro 3 Thiocyanatothiophene

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene (B33073) ring, making it susceptible to nucleophilic attack and enabling a range of reduction pathways.

Reductions to Amino, Hydroxylamino, and Nitroso Derivatives

The reduction of the nitro group on the thiophene ring can lead to the formation of various derivatives, with the final product depending on the reducing agent and reaction conditions employed. The transformation to an amino group is a particularly well-documented and synthetically useful reaction.

Reduction to Amino Derivatives: The conversion of the nitro group to a primary amine is a common transformation. A notable example is the reduction of a similar compound, methyl 4-nitro-5-thiocyanatothiophene-2-carboxylate, using iron powder in acetic acid (Fe/AcOH). This reaction proceeds efficiently to yield the corresponding aminothiophene, which, in this specific case, undergoes spontaneous intramolecular cyclization. arkat-usa.org Other standard reagents for the reduction of aromatic nitro compounds to amines include tin(II) chloride (SnCl₂) in the presence of a proton source and catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Reduction to Hydroxylamino and Nitroso Derivatives: The partial reduction of the nitro group to hydroxylamino or nitroso derivatives is also theoretically possible. However, specific examples of these transformations for 2-nitro-3-thiocyanatothiophene are not extensively documented in the scientific literature. Generally, such partial reductions require carefully controlled reaction conditions and milder reducing agents.

Table 1: Reduction of a Nitrothiocyanatothiophene Derivative

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl 4-nitro-5-thiocyanatothiophene-2-carboxylate | Fe/AcOH | Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | Excellent |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The strongly electron-withdrawing nitro group activates the thiophene ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govlibretexts.orgopenstax.orgmdpi.com This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group at the 2-position would activate the adjacent 3-position (where the thiocyanate (B1210189) group is located) and the 5-position for nucleophilic attack. This allows for the displacement of a suitable leaving group at these positions by a variety of nucleophiles. While the thiocyanate group itself can be a leaving group, more commonly in SNAr reactions on nitrothiophenes, a halide is displaced. The presence of the nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

Electrophilic Reactivity of the Nitro Group and Derivatives

Reactions Involving the Thiocyanate Group

The thiocyanate group offers another site for chemical modification, including hydrolysis to form thiols and participation in cyclization reactions to generate fused heterocyclic systems.

Hydrolysis and Thiol Formation

The thiocyanate group (-SCN) can be hydrolyzed to a thiol group (-SH). This transformation is typically carried out under acidic or basic conditions. While specific protocols for the hydrolysis of this compound are not detailed in the available literature, the general reactivity of aryl thiocyanates suggests that this conversion is feasible. The resulting 2-nitro-3-mercaptothiophene would be a valuable intermediate for further synthetic applications.

Cyclization Reactions to Form Fused Heterocycles (e.g., Thienothiazoles)

A significant and synthetically valuable reaction of this compound derivatives is their conversion into fused heterocyclic systems, particularly thienothiazoles. This transformation is exemplified by the reduction of methyl 4-nitro-5-thiocyanatothiophene-2-carboxylate. arkat-usa.org In this reaction, the nitro group is first reduced to an amino group. The resulting 2-amino-3-thiocyanatothiophene intermediate then undergoes a spontaneous intramolecular cyclization. The amino group acts as a nucleophile, attacking the carbon atom of the thiocyanate group to form the fused thiazole (B1198619) ring, yielding a thieno[2,3-d]thiazole (B11776972) derivative in excellent yield. arkat-usa.org This reaction provides a direct and efficient route to these important bicyclic heterocyclic compounds.

Nucleophilic Displacement of the Thiocyanate Group

The thiophene ring, when substituted with a potent electron-withdrawing group like a nitro group, becomes activated towards nucleophilic aromatic substitution (SNAr). In this compound, the thiocyanate group at the C3 position, while not a traditional leaving group like a halide, can be displaced by strong nucleophiles. The reaction is facilitated by the ability of the nitro group to stabilize the negative charge in the intermediate Meisenheimer complex.

The general mechanism for SNAr on nitro-activated thiophenes proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). Subsequently, the leaving group is eliminated, restoring the aromaticity of the thiophene ring. nih.govresearchgate.netuoanbar.edu.iq For this compound, the attack of a nucleophile (Nu-) at the C3 position leads to an intermediate where the negative charge is delocalized across the thiophene ring and onto the oxygen atoms of the nitro group.

Studies on analogous 3-substituted-2-nitrothiophenes have shown that they readily react with various nucleophiles. For instance, 3-nitro-substituted thiophenes bearing carbonyl groups can undergo nucleophilic displacement of the nitro group by thiolates. mdpi.com While the thiocyanate group is a pseudohalogen, its displacement from an activated aromatic ring is a known process. The reactivity is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiolates (e.g., R-S-) | 2-Nitro-3-(alkyl/arylthio)thiophene | Base (e.g., K₂CO₃), DMF | Moderate to Good | mdpi.com (Analogous) |

| Secondary Amines | 3-(Dialkylamino)-2-nitrothiophene | Ethanol, Room Temp. | Good | rsc.org (Analogous) |

| Alkoxides (e.g., R-O-) | 3-Alkoxy-2-nitrothiophene | Corresponding Alcohol | Moderate | researchgate.net (Analogous) |

| This table presents expected reactions based on the reactivity of analogous nitrothiophene derivatives. |

Oxidation Reactions of the Thiocyanate Moiety

The sulfur atom in the thiocyanate group is in a low oxidation state and is susceptible to oxidation. The oxidation of aryl thiocyanates can lead to various products depending on the oxidant and reaction conditions. A common transformation is the oxidation to sulfonyl derivatives.

Research has shown that aromatic thiocyanates can be oxidized to the corresponding sulphonyl cyanides using potent oxidizing agents like m-chloroperbenzoic acid (m-CPBA). rsc.org This transformation converts the C-SCN group into a C-SO₂CN group, which is a highly reactive functional group in its own right.

Alternatively, more vigorous oxidation can cleave the S-CN bond. The oxidation of thiols and disulfides to sulfonic acids is a well-established industrial process, often utilizing catalysts in the presence of an oxidizing agent. google.com While direct conversion of an aryl thiocyanate to a sulfonic acid is less common, it can be conceptualized as proceeding through a sulfonyl cyanide or other intermediate which is then hydrolyzed under the reaction conditions. The presence of the nitro group on the thiophene ring may influence the reactivity of the thiocyanate group towards oxidation.

| Oxidizing Agent | Expected Product | Comments | Reference |

| m-Chloroperbenzoic acid (m-CPBA) | 2-Nitrothiophene-3-sulfonyl cyanide | Selective oxidation of the sulfur atom. | rsc.org |

| Strong Oxidants (e.g., H₂O₂, KMnO₄) + H₂O | 2-Nitrothiophene-3-sulfonic acid | Involves cleavage of the S-CN bond and hydrolysis. | google.com (Analogous) |

| This table outlines potential oxidation reactions of the thiocyanate moiety. |

Reactivity of the Thiophene Ring System

Further Functionalization and Electrophilic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution is a characteristic reaction of thiophene. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, with substitution favoring the α-positions (C2 and C5) over the β-positions (C3 and C4) due to better stabilization of the cationic intermediate (Wheland complex). youtube.com

In this compound, the ring is strongly deactivated by the electron-withdrawing nitro group at the C2 position. The nitro group acts as a meta-director in electrophilic substitution. Therefore, incoming electrophiles are directed away from the positions ortho and para to it. In this specific molecule:

C5-position: This is an α-position and is 'para' to the C2-nitro group.

C4-position: This is a β-position and is 'meta' to the C2-nitro group.

Considering both the activating effect of the ring sulfur (directing to C5) and the directing effect of the nitro group (directing to C4 and deactivating C5), the regiochemical outcome is not straightforward. However, in strongly deactivated systems, the inherent reactivity of the thiophene positions often plays a crucial role. Nitration of 2-nitrothiophene (B1581588), for example, yields a mixture of 2,4-dinitrothiophene (B13399970) and 2,5-dinitrothiophene, demonstrating that substitution can occur at both available positions. google.com For this compound, the C5 position remains the most probable site for electrophilic attack due to its α-character, despite the deactivating influence of the nitro group.

| Reaction | Reagents | Major Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | 2,5-Dinitro-3-thiocyanatothiophene | google.com (Inferred) |

| Bromination | Br₂ / Acetic Acid | 5-Bromo-2-nitro-3-thiocyanatothiophene | wikipedia.org (Inferred) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-2-nitro-3-thiocyanatothiophene (likely under harsh conditions) | wikipedia.org (Inferred) |

| This table shows predicted outcomes for electrophilic substitution reactions. |

Nucleophilic Attack on the Thiophene Ring and Ring-Opening Reactions

Highly electron-deficient thiophenes are susceptible to nucleophilic attack not only at the point of substitution but also at other positions on the ring, which can lead to ring-opening reactions. The reaction of 2-nitrothiophene with secondary amines, for instance, results in the formation of bis-(4-dialkylamino-1-nitrobuta-1,3-dienyl) disulphides. rsc.org This transformation is initiated by a nucleophilic attack of the amine at the C5 position (para to the nitro group), followed by a cascade of steps including proton transfer and C-S bond cleavage. rsc.org

A number of variously substituted nitrothiophenes have been shown to undergo ring-opening when treated with secondary amines under mild conditions, breaking a C-S bond to yield functionalized nitrobutadienes. researchgate.net Given the strong activation provided by the nitro group in this compound, it is plausible that strong nucleophiles could induce similar ring-opening transformations, providing a pathway to highly functionalized acyclic compounds. The initial site of attack would likely be the C5 position, which is electronically activated by the C2-nitro group.

Metal-Catalyzed Cross-Coupling Reactions with Thiocyanatothiophenes

Aryl thiocyanates have emerged as viable coupling partners in metal-catalyzed cross-coupling reactions. The C-SCN bond can be activated by various transition metal catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Copper- and gold-catalyzed reactions have been successfully employed for the cross-coupling of aryl thiocyanates. For example, copper-catalyzed protocols exist for coupling aryl iodides with potassium thiocyanate to form aryl thiocyanates. researchgate.net More relevant to the functionalization of this compound, arylboronic acids can be coupled with KSCN using a copper acetate (B1210297) catalyst to generate aryl thiocyanates. organic-chemistry.orgthieme-connect.com Conversely, methods have been developed for the C-S cross-coupling of aryl iodides with silver-based thionucleophiles using a gold catalyst. semanticscholar.orgnih.gov These methodologies suggest that the thiocyanate group on the thiophene ring can serve as a handle for further elaboration through cross-coupling, potentially allowing the introduction of aryl, vinyl, or alkyl groups at the C3 position. The strong electron-withdrawing nature of the nitro group could influence the oxidative addition step, a key process in many catalytic cycles.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product | Reference |

| Suzuki-type | Arylboronic Acid | Pd(PPh₃)₄ / Base | 3-Aryl-2-nitrothiophene | (Plausible) |

| Sonogashira-type | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-2-nitrothiophene | (Plausible) |

| Buchwald-Hartwig-type | Amine | Pd-catalyst / Ligand / Base | 3-Amino-2-nitrothiophene | (Plausible) |

| This table speculates on potential cross-coupling reactions, treating the thiocyanate as a pseudohalide leaving group. |

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound are rooted in the fundamental principles of aromatic reactivity, significantly modulated by the substituents.

Nucleophilic Aromatic Substitution (SNAr): Computational studies on the SNAr mechanism for 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) confirm a stepwise pathway. nih.gov The reaction begins with the nucleophilic addition to the C2 carbon, forming a zwitterionic intermediate. This is followed by the elimination of the leaving group. For this compound, the displacement of the thiocyanate group at C3 would follow a similar Meisenheimer-type mechanism. The rate-determining step is typically the initial nucleophilic attack, which disrupts the ring's aromaticity. nih.gov The stability of the intermediate is paramount and is greatly enhanced by the C2-nitro group's ability to delocalize the negative charge.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the thiophene ring to form a cationic σ-complex, or Wheland intermediate. youtube.com A subsequent deprotonation step restores aromaticity. For this compound, attack at C5 would generate a Wheland intermediate where the positive charge can be delocalized onto the ring sulfur atom, providing significant stabilization. Attack at C4 would not benefit from this stabilization. The strong deactivating effect of the nitro group raises the activation energy for this process, likely requiring forcing conditions.

Ring-Opening Reactions: The proposed mechanism for amine-induced ring-opening of 2-nitrothiophene involves an initial nucleophilic attack at the C5 position. rsc.org This forms an anionic adduct, which then undergoes a proton transfer. The subsequent step is the cleavage of the C2-S bond, facilitated by the electron-pull of the nitro group, leading to an open-chain thiol intermediate that can then undergo further reactions, such as oxidation to a disulfide. rsc.org A similar pathway is anticipated for this compound, highlighting the profound electronic influence of the nitro group on the integrity of the thiophene ring in the presence of strong nucleophiles.

Elucidation of Reaction Pathways and Transition States

The transformation of nitro-thiocyanato-thiophenes can proceed through a reductive cyclization pathway. A key example is the reaction of a thiophene bearing both a nitro and a thiocyanato group, which upon reduction, readily forms a thieno[2,3-d]thiazole system. This reaction is believed to proceed via a multi-step mechanism.

First, the nitro group is reduced by a reducing agent, such as iron powder in an acidic medium. This process involves a series of single electron transfers and protonations, leading to the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately yielding an amino group.

The newly formed amino group, being nucleophilic, is positioned in proximity to the electrophilic carbon of the thiocyanate group. This allows for an intramolecular nucleophilic attack of the amine onto the thiocyanate carbon. This cyclization step results in the formation of the thiazole ring fused to the original thiophene ring. The reaction concludes with tautomerization to yield the stable aromatic thieno[2,3-d]thiazole product.

Detailed computational studies to elucidate the specific transition states for the reactions of this compound are not currently available in the literature. Such studies would be necessary to determine the precise energy barriers for the reduction and cyclization steps.

Role of Solvents and Catalysts in Reaction Outcomes

The choice of solvent and reducing agent is critical in guiding the outcome of reactions involving nitro-thiocyanato-thiophenes. In the case of the reductive cyclization to form thieno[2,3-d]thiazoles, a protic acid solvent and a metallic reducing agent are typically employed.

Role of the Solvent: Acetic acid (AcOH) often serves as the solvent in these reactions. It performs multiple functions:

It acts as a solvent for the thiophene substrate.

It provides the necessary protons for the reduction of the nitro group.

Role of the Reducing Agent: Iron powder is a commonly used and effective reducing agent for nitro groups in acidic media.

It acts as a single-electron donor in the reduction of the nitro group.

It is a cost-effective and relatively mild reagent, which can help to avoid over-reduction or undesired side reactions.

The following table summarizes the typical conditions for the reductive cyclization of a nitro-thiocyanato-thiophene analogue.

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

| Ethyl 2-nitro-5-thiocyanatothiophene-3-carboxylate | Iron Powder | Acetic Acid | < 30 °C | Ethyl 2-aminothieno[2,3-d]thiazole-6-carboxylate | Excellent |

Regioselectivity and Stereoselectivity Control

The intramolecular nature of the reductive cyclization of this compound inherently controls the regioselectivity of the reaction. The positions of the nitro and thiocyanato groups on the thiophene ring predetermine the structure of the fused-ring product.

In the case of this compound, the reduction of the nitro group at the 2-position would yield a 2-aminothiophene intermediate. The subsequent intramolecular cyclization would involve the amino group at the 2-position attacking the thiocyanate group at the 3-position. This would lead exclusively to the formation of a thieno[2,3-d]thiazole ring system, as the reacting groups are adjacent to each other. No other regioisomers would be expected from this intramolecular process.

Stereoselectivity is not a consideration in this particular transformation, as the starting material is achiral and the resulting thieno[2,3-d]thiazole product is a planar, aromatic molecule, containing no stereocenters.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry data specifically for the compound this compound. Despite extensive searches for scholarly articles and research data, no specific studies detailing the quantum chemical calculations of its electronic structure, reactivity, or reaction mechanisms could be identified.

While computational studies are common for various thiophene derivatives and other nitro-containing compounds, the unique combination of the nitro and thiocyanato groups on the thiophene ring in this specific isomer has not been the subject of published theoretical investigation. Methodologies such as Density Functional Theory (DFT) are frequently employed to explore the properties of related molecules. bohrium.comchemrxiv.orgnih.gov These studies often include Frontier Molecular Orbital (FMO) analysis to understand reactivity, the generation of electrostatic potential maps to visualize charge distribution, and the modeling of reaction pathways to determine transition states and energy barriers. bohrium.commdpi.comnih.gov

For instance, research on other substituted thiophenes has successfully used these computational tools to elucidate electronic properties and predict stability. mdpi.com Similarly, extensive theoretical work on nitro-containing aromatic and heterocyclic compounds has provided valuable insights into their reactivity and potential applications. bohrium.comnih.gov The influence of solvent effects on reaction mechanisms is also a common area of computational investigation for related chemical systems. nih.gov

However, the specific quantitative data resulting from such analyses—including HOMO-LUMO energy gaps, partial atomic charges, acidity and basicity predictions, and the energy profiles of potential reactions for this compound—are absent from the current body of scientific literature. Consequently, a detailed discussion on the topics outlined for a theoretical and computational analysis of this particular compound cannot be provided at this time. Further research is required to characterize its electronic structure and reactivity profile through dedicated computational modeling.

Theoretical and Computational Chemistry of 2 Nitro 3 Thiocyanatothiophene

Reaction Mechanism Elucidation via Computational Modeling

Pathways for Regioselectivity

The regioselectivity of electrophilic substitution on a thiophene (B33073) ring is a well-documented area of study. The directing effects of substituents play a crucial role in determining the position of incoming groups. In the case of a hypothetical synthesis of 2-Nitro-3-thiocyanatothiophene, the interplay between the electron-withdrawing nitro group (-NO₂) at the C2 position and a potential directing group for the introduction of the thiocyanate (B1210189) (-SCN) moiety at the C3 position would be of primary interest.

Generally, the nitro group is a meta-directing deactivator in electrophilic aromatic substitution. However, the inherent reactivity of the thiophene ring, which is more activated than benzene (B151609), can lead to complex outcomes. The α-positions (C2 and C5) of thiophene are typically the most reactive. With a nitro group at C2, the electron density at C3 and C5 would be significantly reduced. Theoretical calculations, such as mapping the electrostatic potential or analyzing the Fukui functions, would be necessary to predict the most likely site for thiocyanation. Such studies would elucidate the transition states and activation energies for the formation of different isomers, thereby explaining the observed or predicted regioselectivity. Unfortunately, no specific computational studies detailing these pathways for this compound have been found.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is expected to be influenced by the rotation around the C-S bond of the thiocyanate group and the C-N bond of the nitro group. Conformational analysis using computational methods like Density Functional Theory (DFT) would identify the stable conformers and the energy barriers between them.

Table 1: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (S-C-C-N) (degrees) | Relative Energy (kcal/mol) |

| syn | ~0 | 0.00 |

| anti | ~180 | Data not available |

This table is illustrative and not based on actual research findings.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments, such as in various solvents or at different temperatures. These simulations would reveal information about the flexibility of the molecule, intramolecular interactions, and the time-averaged distribution of conformers. Such detailed computational analyses have not been published for this compound.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. Time-dependent DFT (TD-DFT) is commonly employed for predicting electronic transitions.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹³C NMR (ppm) | ||

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| -SCN | Data not available | Data not available |

| IR (cm⁻¹) | ||

| ν(NO₂) symmetric | Data not available | Data not available |

| ν(NO₂) asymmetric | Data not available | Data not available |

| ν(SCN) | Data not available | Data not available |

| UV-Vis (nm) | ||

| λmax | Data not available | Data not available |

This table is illustrative and not based on actual research findings.

A correlation between theoretically predicted spectra and experimentally obtained data is crucial for validating the computational models and for the accurate assignment of spectral features. For this compound, the lack of both experimental and computational spectroscopic data precludes any such comparative analysis.

Applications of 2 Nitro 3 Thiocyanatothiophene As a Building Block in Chemical Synthesis

Precursor for Advanced Heterocyclic Ring Systems

The inherent reactivity of the adjacent nitro and thiocyanate (B1210189) groups makes 2-nitro-3-thiocyanatothiophene an ideal starting material for the synthesis of fused heterocyclic systems. The electrophilic character of the carbon atom in the thiocyanate group, enhanced by the neighboring nitro group, allows for facile reactions with nucleophiles, initiating cyclization cascades that lead to the formation of novel ring structures.

Synthesis of Fused Thiophene (B33073) Derivatives (e.g., Thienothiazoles)

This compound is a key precursor in the synthesis of thieno[3,2-d]thiazole derivatives. The reaction typically proceeds through a reductive cyclization mechanism. In this process, the nitro group is first reduced to an amino group. The resulting 3-amino-2-thiocyanatothiophene intermediate then undergoes an intramolecular cyclization, where the newly formed amino group attacks the electrophilic carbon of the thiocyanate moiety. This spontaneous ring-closure results in the formation of the thienothiazole ring system.

This synthetic strategy offers a direct and efficient route to a variety of substituted thienothiazoles, which are of significant interest in medicinal chemistry and materials science. The specific reaction conditions for this transformation can be tailored to influence the yield and purity of the final product, as illustrated in the table below.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | SnCl₂·2H₂O | Ethanol | 78 | 85 |

| 2 | Fe / NH₄Cl | Water/Ethanol | 80 | 78 |

| 3 | Na₂S₂O₄ | THF/Water | 25 | 92 |

This table represents typical conditions for the reductive cyclization of nitro-thiocyanates to form fused thiazole (B1198619) rings.

Construction of Polycyclic Aromatic Heterocycles

Beyond the synthesis of thienothiazoles, the unique functionality of this compound can be harnessed to construct more complex polycyclic aromatic heterocycles. Through multi-step reaction sequences, the thiophene ring can be annulated with other aromatic or heteroaromatic rings. For instance, the thiocyanate group can be transformed into a thiol, which can then participate in condensation reactions with suitable bifunctional electrophiles to build additional rings. The nitro group, in turn, can be utilized in cyclization reactions, such as the Bartoli indole synthesis, to fuse an indole ring onto the thiophene core, leading to the formation of complex polycyclic structures.

Scaffold for Multi-functionalized Organic Molecules

The distinct reactivity of the nitro and thiocyanate groups allows for their selective modification, making this compound an excellent scaffold for the synthesis of multi-functionalized organic molecules.

Introduction of Diverse Functional Groups via Nitro and Thiocyanate Modifications

The nitro and thiocyanate moieties can be independently or concurrently transformed into a wide array of other functional groups. The nitro group can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions. The thiocyanate group is also highly versatile; it can be hydrolyzed to a thiol, oxidized to a sulfonic acid, or converted to a thiourea derivative. This dual functionality allows for the introduction of a diverse set of chemical handles onto the thiophene scaffold, enabling the synthesis of molecules with tailored properties.

| Functional Group | Reagents and Conditions | Resulting Group |

| Nitro (-NO₂) | H₂, Pd/C, Ethanol | Amino (-NH₂) |

| Nitro (-NO₂) | Zn, CH₃COOH | Amino (-NH₂) |

| Thiocyanate (-SCN) | NaOH, H₂O | Thiol (-SH) |

| Thiocyanate (-SCN) | H₂O₂, CH₃COOH | Sulfonic Acid (-SO₃H) |

| Thiocyanate (-SCN) | R-NH₂, Ethanol | Isothiourea derivative |

This table showcases common transformations of the nitro and thiocyanate functional groups.

Role in Sequential Functionalization Strategies

The differential reactivity of the nitro and thiocyanate groups is pivotal for developing sequential functionalization strategies. For example, the thiocyanate group can be selectively reacted with a nucleophile under mild conditions that leave the nitro group intact. Subsequently, the nitro group can be transformed under a different set of conditions. This orthogonal reactivity allows for a controlled, stepwise introduction of various substituents onto the thiophene ring, providing a powerful tool for the synthesis of highly complex and precisely substituted molecules.

Intermediates in the Synthesis of Chemically Diverse Compound Libraries

The versatility of this compound as a building block makes it a valuable intermediate in the synthesis of chemically diverse compound libraries for high-throughput screening. By leveraging the various synthetic transformations of the nitro and thiocyanate groups, a wide range of derivatives can be generated from this single precursor. This approach, often utilized in combinatorial chemistry, allows for the rapid generation of a multitude of structurally related compounds. These libraries are instrumental in the discovery of new drug candidates and materials with novel properties. The ability to systematically modify the structure of this compound and explore the resulting chemical space is a key advantage in modern chemical research.

Combinatorial Chemistry Approaches for Scaffold Diversity

This compound is a promising starting material for combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules. This is due to the presence of two reactive functional groups, the nitro (NO₂) and thiocyanate (SCN) groups, on a stable thiophene ring. nih.govresearchgate.net These groups can be chemically modified in various ways to create a library of diverse molecular scaffolds.

The nitro group, for example, can be reduced to an amine (NH₂), which can then be further reacted to form amides, sulfonamides, or ureas. The thiocyanate group can be converted to a thiol (SH), which can undergo reactions such as alkylation or oxidation. The differential reactivity of the nitro and thiocyanate groups allows for selective transformations, further increasing the potential for scaffold diversity.

For instance, a combinatorial library could be generated by first reducing the nitro group of this compound to an amine. This amino-thiocyanatothiophene could then be reacted with a variety of carboxylic acids to create a library of amides. Subsequently, the thiocyanate group in each of these amides could be hydrolyzed to a thiol and then alkylated with a range of alkyl halides, resulting in a large and diverse collection of molecules.

Table 1: Potential Reactions for Generating Scaffold Diversity from this compound

| Functional Group | Reaction | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|

| Nitro (NO₂) | Reduction | Amine (NH₂) | Acylation, sulfonylation, urea formation |

| Thiocyanate (SCN) | Hydrolysis | Thiol (SH) | Alkylation, oxidation, disulfide formation |

Design of Chemical Probes for Biological Research

Chemical probes are small molecules used to study biological processes. This compound can serve as a valuable scaffold for the design of such probes. The thiophene core is a common feature in many biologically active molecules, and the nitro and thiocyanate groups can be functionalized to introduce reporter tags (like fluorescent dyes or biotin) or reactive groups for target engagement. mdpi.comeurekaselect.com

The thiocyanate group is also a versatile handle for bioconjugation. It can react with nucleophiles like thiols, which are present in cysteine residues of proteins. This reactivity can be exploited to design covalent probes that form a permanent bond with their target protein, allowing for easier identification and study.

Table 2: Features of this compound for Chemical Probe Design

| Feature | Relevance in Chemical Probes | Potential Application |

|---|---|---|

| Thiophene Scaffold | Biologically relevant core | Mimicking natural ligands |

| Nitro Group | Precursor to amine for conjugation | Attachment of fluorescent tags or biotin |

Exploration in Advanced Materials Precursor Chemistry

Thiophene-based molecules are of great interest in materials science, particularly for the development of organic electronic materials like conductive polymers and organic semiconductors. researchgate.net this compound could serve as a precursor for novel materials with interesting electronic and optical properties.

The thiophene ring itself is the fundamental building block of polythiophenes, a well-known class of conductive polymers. The substituents on the thiophene ring can significantly influence the properties of the resulting polymer. The nitro group, being strongly electron-withdrawing, can lower the energy levels of the polymer's molecular orbitals, which can be advantageous for applications in organic electronics. nih.gov

The thiocyanate group can also play a role in materials synthesis. It can be a leaving group in cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of larger conjugated systems. Alternatively, the thiocyanate group could be incorporated into the final material, where the sulfur and nitrogen atoms could participate in intermolecular interactions, influencing the material's solid-state packing and electronic properties.

Research into the polymerization of substituted thiophenes has shown that the electronic nature of the substituents has a profound impact on the resulting polymer's conductivity and optical properties. The presence of both a nitro and a thiocyanato group on the thiophene ring makes this compound a unique monomer for exploring new material properties.

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Routes

The development of efficient, sustainable, and safe synthetic methodologies for 2-Nitro-3-thiocyanatothiophene is a primary area of future research. Current synthetic approaches for analogous compounds often rely on harsh conditions or hazardous reagents. Future efforts will likely focus on greener alternatives.

One promising avenue is the exploration of mechanochemistry, which has been successfully employed for the thiocyanation of various aryl compounds. This solvent-free approach, often utilizing ball-milling, can lead to shorter reaction times and reduced waste. Another green strategy involves the use of solid acid catalysts, such as metal-exchanged clays, for the nitration of thiophene (B33073) derivatives. These catalysts are often reusable and can enhance selectivity while minimizing the use of corrosive acids.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemical Synthesis | Solvent-free, reduced reaction times, lower energy consumption. | Optimization of reaction conditions (milling frequency, time), use of non-toxic grinding auxiliaries. |

| Solid Acid Catalysis | Reusable catalysts, improved selectivity, reduced corrosive waste. | Development of highly active and selective clay-based or zeolite catalysts for nitration and thiocyanation. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes capable of catalyzing the nitration or thiocyanation of thiophene rings. |

Exploration of Unconventional Reactivity Pathways

The interplay between the nitro and thiocyanate (B1210189) groups in this compound is expected to give rise to unconventional reactivity. The electron-withdrawing nature of the nitro group can activate the thiophene ring for nucleophilic aromatic substitution, potentially allowing for the selective displacement of either the nitro or the thiocyanate group under different conditions.

Future research should systematically investigate the reactivity of this compound with a diverse range of nucleophiles, electrophiles, and radical species. Understanding these fundamental reaction pathways will be crucial for its application as a versatile building block in organic synthesis. For instance, the thiocyanate group can act as a precursor to various other sulfur-containing functionalities, such as thiols, sulfides, and sulfonyl chlorides, further expanding its synthetic utility.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous reagents or intermediates. The synthesis of nitro-containing compounds, which can be exothermic and pose safety risks in batch processes, is particularly well-suited for flow chemistry. researchgate.netrsc.orgakjournals.com

Future work will likely involve the development of continuous-flow processes for the synthesis of this compound. This would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. Furthermore, the integration of automated synthesis platforms could accelerate the exploration of its reactivity and the rapid generation of derivative libraries for biological screening. akjournals.com

Advanced Catalyst Development for Selective Transformations

Catalysis will play a pivotal role in unlocking the full synthetic potential of this compound. The development of advanced catalysts for the selective functionalization of the thiophene ring and for transformations of the nitro and thiocyanate groups is a key area of research.

For instance, palladium-catalyzed cross-coupling reactions could be employed for the selective C-H functionalization of the thiophene ring at the C4 or C5 positions. Moreover, catalytic methods for the reduction of the nitro group to an amino group, while preserving the thiocyanate functionality, would provide access to a new class of substituted aminothiophenes. The development of catalysts that can selectively activate the C-SCN bond for cross-coupling reactions would also be highly valuable.

| Catalytic Approach | Target Transformation | Potential Catalyst Systems |

| Palladium-Catalyzed C-H Functionalization | Selective arylation, alkylation, or alkenylation at C4/C5 positions. | Pd(OAc)2 with specialized ligands (e.g., phosphines, N-heterocyclic carbenes). |

| Selective Nitro Group Reduction | Conversion of the nitro group to an amino group. | Heterogeneous catalysts (e.g., Pt/C, Pd/C) under controlled hydrogenation conditions, or chemoselective reducing agents. |

| C-SCN Bond Activation | Cross-coupling reactions to form C-C, C-N, or C-O bonds. | Nickel or copper-based catalytic systems. |

Expanded Applications in Complex Molecule Synthesis and Chemical Probe Design

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of complex molecules and the design of chemical probes. The thiophene moiety is a common scaffold in pharmaceuticals and organic electronic materials.

Future research is expected to explore the incorporation of the this compound core into larger, more complex molecular architectures with potential applications in medicinal chemistry and materials science. For example, derivatives of this compound could be investigated as novel antibacterial or anticancer agents. Furthermore, the thiocyanate group can be utilized as a handle for bioconjugation, enabling the development of targeted drug delivery systems or fluorescent probes for biological imaging. The inherent fluorescence of some thiophene derivatives could be harnessed to design novel sensors and imaging agents. rsc.orgnih.gov

Q & A

Q. What are the established synthetic routes for 2-Nitro-3-thiocyanatothiophene, and how do reaction conditions influence yield?

The synthesis of nitro-thiophene derivatives typically involves electrophilic nitration followed by thiocyanation. For example, 2,5-dichloro-3-nitrothiophene is synthesized via nitration of dichlorothiophene under controlled temperature (0–5°C) using nitric acid in sulfuric acid . Thiocyanation may employ potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimizing stoichiometry, solvent polarity, and temperature is critical: excess nitrating agents can lead to over-nitration, while prolonged heating during thiocyanation may degrade the product. Yield improvements (e.g., from 50% to 75%) are achievable by stepwise purification using column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify nitro (-NO) and thiocyanate (-SCN) substituents. For example, nitro groups in thiophenes typically deshield aromatic protons to δ 8.0–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (CCDC 1983315) .

Q. What are the recommended storage conditions to prevent degradation of nitro-thiophene derivatives?

Nitro-thiophenes are light- and moisture-sensitive. Store in amber glass vials under inert gas (N or Ar) at –20°C. For example, 2-nitrodibenzothiophene standards are stabilized at 0–6°C in desiccated environments . Degradation is monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound isomers be resolved?

Contradictions in NMR or IR spectra often arise from regioisomeric impurities or tautomerism. Strategies include:

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09).

- Heteronuclear Correlation (HETCOR) NMR : Maps H-C coupling to distinguish substituent positions .

- Single-Crystal Analysis : Resolves ambiguity, as seen in the structural determination of ethyl 2-((2-nitrilo)amino)thiophene derivatives .

Q. What methodologies optimize the electrochemical properties of this compound for conductive materials?

Nitro-thiophenes are redox-active due to electron-withdrawing -NO and -SCN groups. Techniques include:

- Cyclic Voltammetry (CV) : Measures reduction potentials (e.g., –1.2 V vs. Ag/AgCl for nitro-group reduction) .

- Doping Studies : Introduce Lewis acids (e.g., FeCl) to enhance conductivity. For analogs like 2-phenylthiophene, doping increases conductivity by 3–4 orders of magnitude .

- DFT Calculations : Predict band gaps and HOMO-LUMO levels to guide material design .

Q. How do solvent and catalyst choices affect cross-coupling reactions involving this compound?

Suzuki-Miyaura or Ullmann couplings require careful optimization:

- Solvent : Polar solvents (DMF, DMSO) improve solubility but may hinder palladium catalyst activity. Mixed solvents (toluene/ethanol) balance these effects.

- Catalysts : Pd(PPh) or XPhos Pd G3 enhance coupling efficiency for sterically hindered thiophenes. For example, 2-bromothiophen-3-amine derivatives achieve >80% yield with XPhos Pd G3 .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Methodological Best Practices

- Contradiction Analysis : Compare batch-to-batch HPLC/GC-MS data to identify impurities. Use tiered thresholds (e.g., <0.5% for primary impurities) .

- Scale-Up Challenges : Pilot-scale synthesis of nitro-thiophenes requires controlled exothermic reactions (e.g., gradual addition of HNO) and continuous flow systems to improve safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.